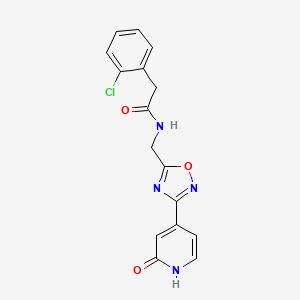
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the fields of pharmacology and drug discovery. This compound is a member of the isoxazole class of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is not fully understood. However, it is believed to act by binding to specific targets in the body and modulating their activity. This compound has been shown to interact with a range of biological targets, including enzymes, receptors, and ion channels. The precise mechanism of action of this compound may vary depending on the target it is interacting with.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been found to exhibit potent activity against a range of biological targets, including enzymes, receptors, and ion channels. It has also been shown to have antibacterial and antifungal properties. The diverse range of biological activities exhibited by this compound makes it a promising candidate for the development of novel therapeutics.
実験室実験の利点と制限
One of the main advantages of using 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide in lab experiments is its potent activity against a range of biological targets. This compound has been shown to exhibit activity against enzymes, receptors, and ion channels, making it a versatile tool for studying biological systems. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration must be taken when using this compound to ensure that it does not cause harm to the experimental subjects.
将来の方向性
There are many future directions for research involving 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide. One area of research could be the development of novel therapeutics based on this compound. The diverse range of biological activities exhibited by this compound makes it a promising candidate for the development of drugs to treat a range of diseases. Another area of research could be the elucidation of the precise mechanism of action of this compound. Understanding how this compound interacts with specific targets in the body could lead to the development of more effective drugs. Finally, research could be conducted to determine the safety and toxicity of this compound. Understanding the potential risks associated with this compound is essential for its safe use in both lab experiments and clinical applications.
合成法
The synthesis of 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves a multi-step process that begins with the synthesis of the intermediate compound, 2-(thiophen-3-yl)pyridin-3-ylmethanol. This intermediate is then reacted with cyclopropylamine to form the corresponding amine. The amine is then reacted with isoxazole-3-carboxylic acid to form the final product. The synthesis method of this compound has been optimized to ensure high yield and purity.
科学的研究の応用
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has been shown to have potential applications in the fields of pharmacology and drug discovery. This compound has been found to exhibit potent activity against a range of biological targets, including enzymes, receptors, and ion channels. It has also been shown to have antibacterial and antifungal properties. The diverse range of biological activities exhibited by this compound makes it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
5-cyclopropyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(14-8-15(22-20-14)11-3-4-11)19-9-12-2-1-6-18-16(12)13-5-7-23-10-13/h1-2,5-8,10-11H,3-4,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMOSXCBTOFMGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

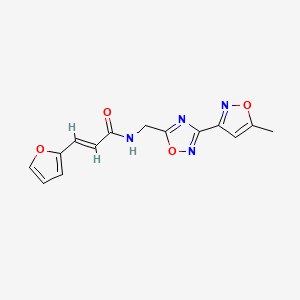
![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)
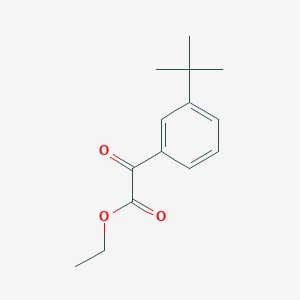

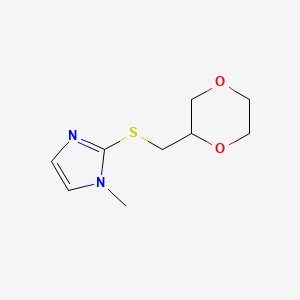
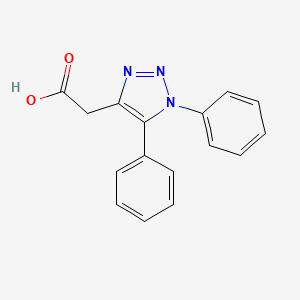
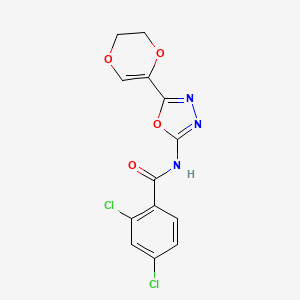

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)
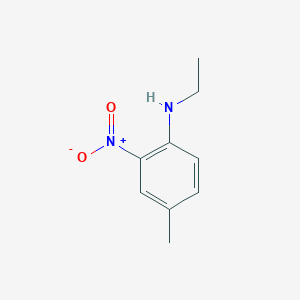
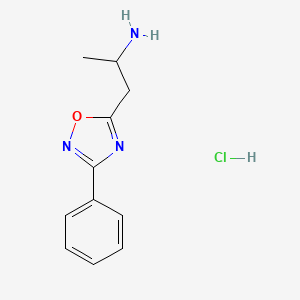
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
